molecular formula C14H12N2O2 B13519007 3-(5-Ethylfuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile

3-(5-Ethylfuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile

Cat. No.: B13519007
M. Wt: 240.26 g/mol
InChI Key: UIGJSAMAWDRMBJ-UHFFFAOYSA-N
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Description

3-(5-Ethylfuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is an organic compound that features a unique combination of furan, pyridine, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethylfuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile typically involves multi-step organic reactions. One common method includes the condensation of 5-ethylfuran-2-carbaldehyde with pyridine-3-carboxylic acid, followed by nitrile formation through dehydration reactions. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(5-Ethylfuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(5-Ethylfuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Ethylfuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The pathways involved can include modulation of signal transduction pathways or interference with cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile
  • 3-(5-Methylfuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile
  • 3-(5-Propylfuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile

Uniqueness

3-(5-Ethylfuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is unique due to the presence of the ethyl group on the furan ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

3-(5-ethylfuran-2-yl)-3-oxo-2-pyridin-3-ylpropanenitrile

InChI

InChI=1S/C14H12N2O2/c1-2-11-5-6-13(18-11)14(17)12(8-15)10-4-3-7-16-9-10/h3-7,9,12H,2H2,1H3

InChI Key

UIGJSAMAWDRMBJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(O1)C(=O)C(C#N)C2=CN=CC=C2

Origin of Product

United States

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